3-(2-Bromo-4-methoxyphenyl)propanoic acid
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Overview
Description
3-(2-Bromo-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of propanoic acid, featuring a bromine atom and a methoxy group attached to a phenyl ring. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 259.1 g/mol .
Preparation Methods
The synthesis of 3-(2-Bromo-4-methoxyphenyl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-(2-Bromo-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, especially in the presence of palladium catalysts.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromo-4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(2-Bromo-4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:
2-Bromo-3-(4-methoxyphenyl)propanoic acid: This compound has a similar structure but differs in the position of the bromine atom.
4-Methoxyphenylboronic acid: Although structurally different, it shares the methoxyphenyl moiety and is used in similar coupling reactions.
Properties
IUPAC Name |
3-(2-bromo-4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBBLKLYHOYPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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